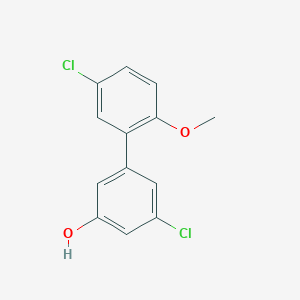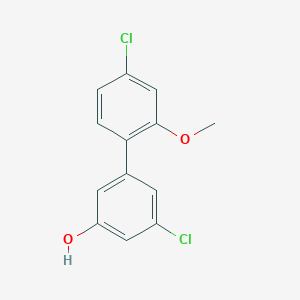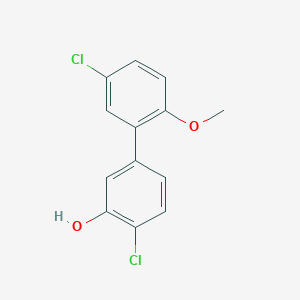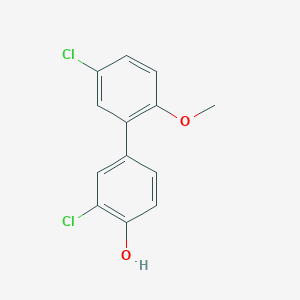
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% (2-CFMPP) is an organic compound that is widely used in the synthesis of many organic compounds. It has a wide range of applications in the scientific research and laboratory fields, due to its ability to act as both a catalyst and an intermediate. 2-CFMPP is a white powder that is soluble in many organic solvents, and it is commercially available in both solid and liquid form.
Applications De Recherche Scientifique
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is used in a wide range of scientific research applications. It is used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used as an intermediate in the synthesis of other organic compounds, such as polymers and polysaccharides.
Mécanisme D'action
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is an electrophilic compound, meaning that it can react with nucleophiles, such as amines, alcohols, and carboxylic acids. This reaction is catalyzed by the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction of 2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% with a nucleophile yields the corresponding phenol derivatives.
Biochemical and Physiological Effects
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is an organic compound, and it has not been found to have any significant biochemical or physiological effects. It is not known to be toxic, and it has not been found to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is an excellent reagent for a variety of laboratory experiments. It is stable, non-toxic, and commercially available. It is also soluble in many organic solvents, making it easy to use in a variety of laboratory settings. However, it is important to note that 2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is an electrophilic compound, and it can react with nucleophiles, so it should be handled with care.
Orientations Futures
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is an important reagent for a variety of scientific research and laboratory experiments. Future research should focus on developing new methods for synthesizing 2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95%, as well as exploring its potential applications in other areas, such as medicinal chemistry and materials science. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of 2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95%.
Méthodes De Synthèse
2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% is synthesized via a two-step process. The first step involves the reaction of 4-trifluoromethylphenol with chlorine gas in the presence of a base, such as potassium hydroxide or sodium hydroxide. This reaction yields 2-chloro-4-trifluoromethylphenol. The second step involves the reaction of this intermediate with a strong acid, such as sulfuric acid or hydrochloric acid. This yields 2-Chloro-4-(4-trifluoromethylphenyl)phenol, 95% as the final product.
Propriétés
IUPAC Name |
2-chloro-4-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVDMMVNKNLXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686089 |
Source


|
| Record name | 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
CAS RN |
1261581-45-6 |
Source


|
| Record name | 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




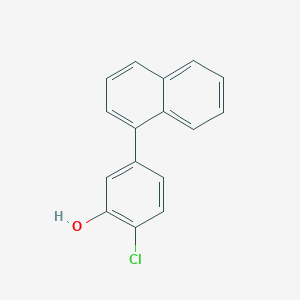
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)


